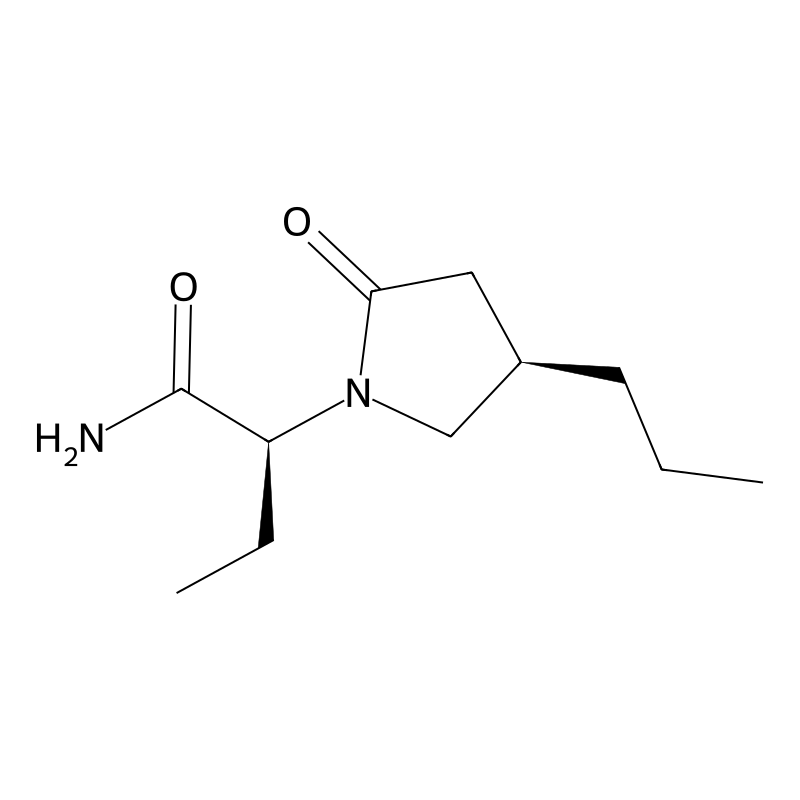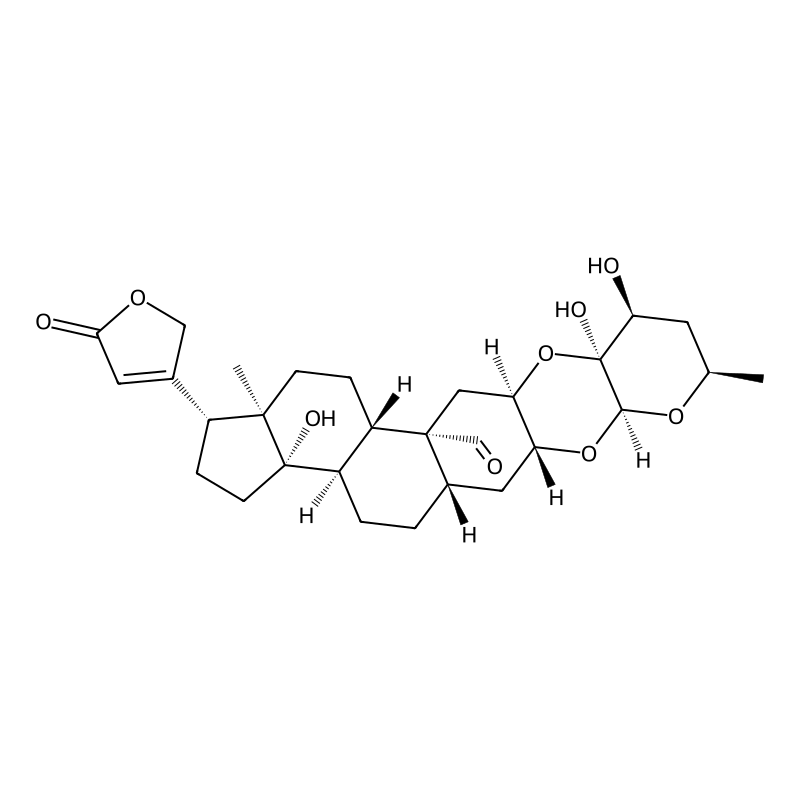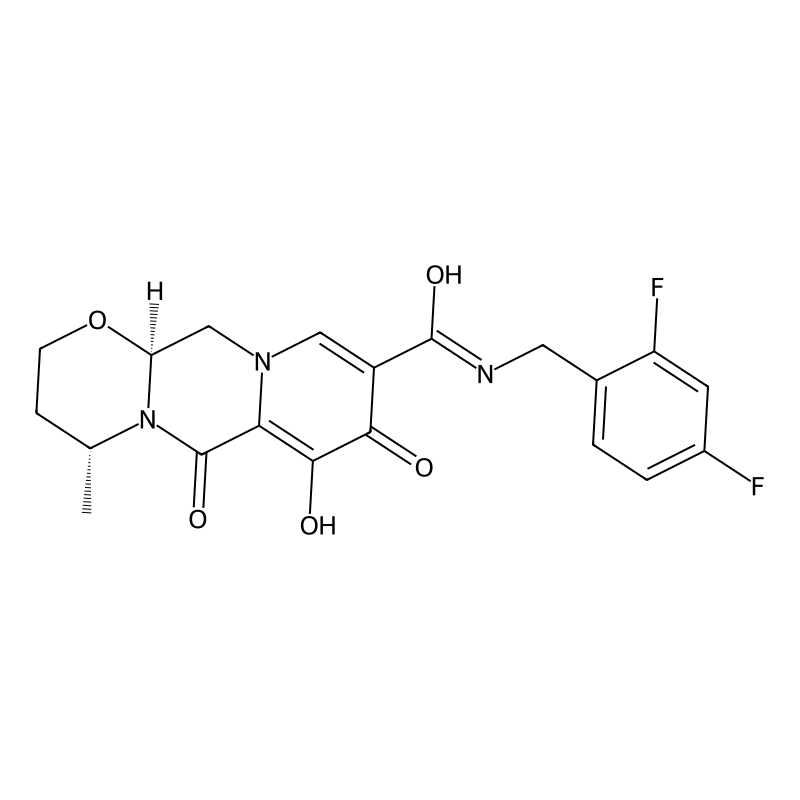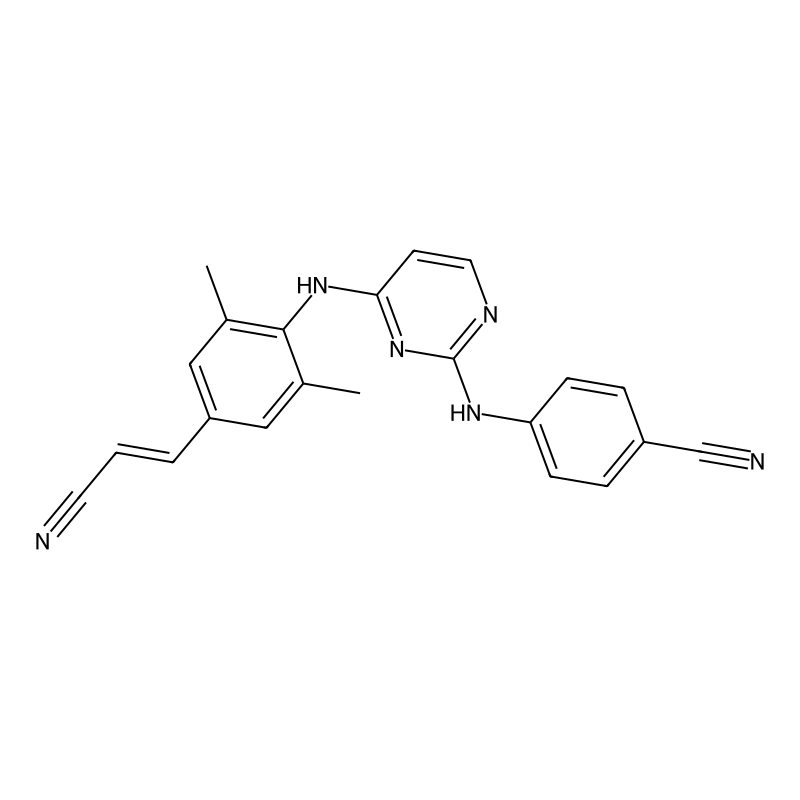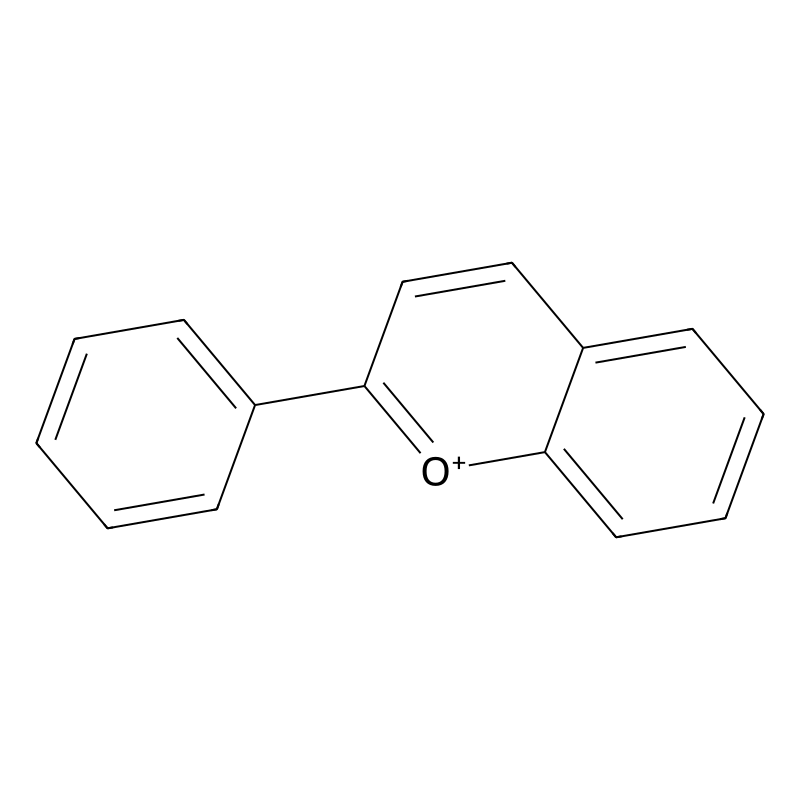2,3,7,8-Tetrachlorodibenzo-p-dioxin
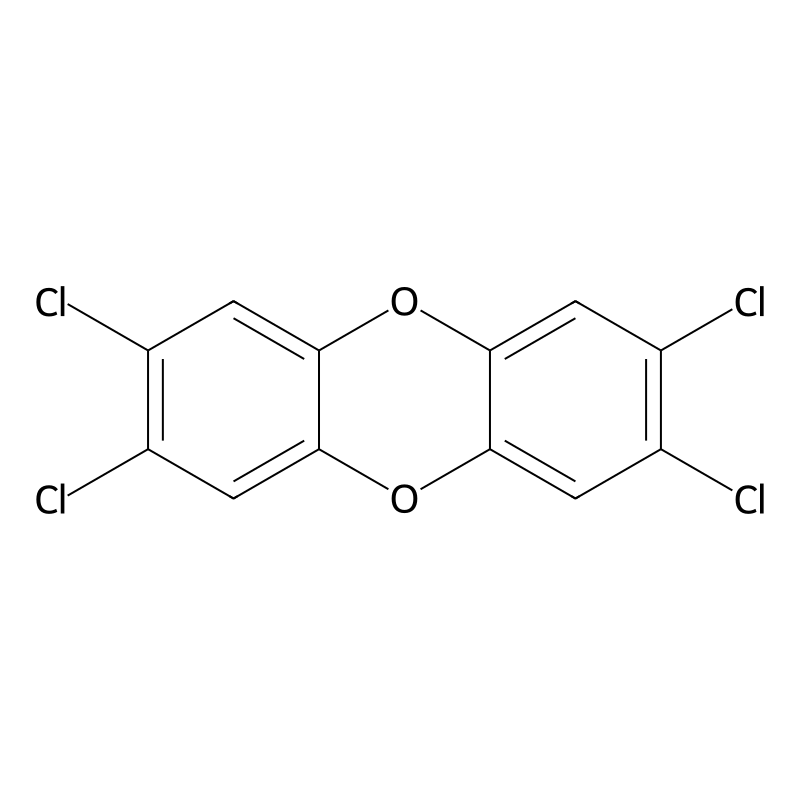
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
In water, 2X10-4 mg/L at 25 °C
1.4 g/L in ortho-dichlorobenzene; 0.72 g/L in chlorobenzene; 0.57 g/L in benzene; 0.37 g/L in chloroform; 0.11 g/L in acetone; 0.05 g/L in n-octanol; 0.01 g/L in methanol; 0.04 g/L in lard oil
Solubility in water: none
0.00000002%
Synonyms
Canonical SMILES
Description
Understanding Carcinogenicity
A significant area of research focuses on TCDD's carcinogenic potential. Studies have consistently shown TCDD to be a carcinogen in animals, inducing tumors in various species at multiple sites [National Cancer Institute, ]. Furthermore, the International Agency for Research on Cancer (IARC) classifies TCDD as a known human carcinogen based on sufficient evidence from epidemiological and mechanistic studies [IARC, ]. تحقیقات [taḥqīqāt, meaning "research" in Farsi] is ongoing to elucidate the mechanisms by which TCDD promotes cancer development.
Exploring Mechanisms of Toxicity
Research also delves into the mechanisms by which TCDD exerts its toxic effects. A well-characterized pathway involves the activation of the Aryl Hydrocarbon Receptor (AhR) [National Institutes of Health, ]. Upon binding to AhR, TCDD triggers a cascade of cellular responses that can disrupt hormonal balance, impair immune function, and interfere with development. However, AhR-independent mechanisms are also being investigated to provide a more comprehensive understanding of TCDD's toxicity [National Institutes of Health, ].
Biodegradation Potential
Another research area explores the possibility of bioremediating TCDD-contaminated environments. Certain microorganisms have been shown to degrade TCDD, offering a potential solution for cleaning up polluted sites [Journal of Environmental Health Science and Engineering, ]. Research continues to optimize these biodegradation processes for effective environmental cleanup.
2,3,7,8-Tetrachlorodibenzo-p-dioxin is a member of the polychlorinated dibenzo-p-dioxins class, characterized by its chemical formula C₁₂H₄Cl₄O₂. This compound is typically encountered as a colorless to white crystalline solid at room temperature and is known for its stability against heat and chemical degradation, although it can decompose upon exposure to ultraviolet light . It is sparingly soluble in most organic solvents and virtually insoluble in water .
TCDD is recognized as one of the most toxic environmental pollutants, primarily produced as an unintended byproduct during combustion processes involving organic materials. Its notoriety escalated due to its presence in Agent Orange, a herbicide used during the Vietnam War, and its release during industrial accidents such as the Seveso disaster .
- TCDD is a highly toxic compound. Exposure can occur through inhalation, ingestion, or skin contact [].
- Toxicity: Classified as a human carcinogen by the International Agency for Research on Cancer (IARC) []. Exposure can cause chloracne (severe skin condition), hormonal imbalances, birth defects, and some types of cancer [].
- Flammability: Low flammability [].
- Reactivity: Stable under most conditions [].
- Photodecomposition: When exposed to ultraviolet light in solutions like isooctane or n-octanol, TCDD can decompose .
- Catalytic Reactions: It can also undergo catalytic perchlorination under specific conditions .
TCDD's reactivity profile indicates that it does not readily react with water or air, making it a persistent organic pollutant in the environment .
The biological activity of 2,3,7,8-tetrachlorodibenzo-p-dioxin is predominantly mediated through its interaction with the aryl hydrocarbon receptor (AhR), a transcription factor that regulates gene expression. Upon binding to this receptor, TCDD can induce or suppress the expression of numerous genes involved in xenobiotic metabolism and other critical biological processes .
Toxicological Effects- Carcinogenicity: TCDD is classified as a human carcinogen based on extensive animal studies demonstrating its ability to promote cancer through mechanisms that include oxidative stress and disruption of hormonal signaling pathways .
- Immunotoxicity: Exposure to TCDD has been linked to immunological dysfunction and teratogenic effects in various animal models .
- Endocrine Disruption: The compound exhibits both anti-estrogenic and estrogenic activities depending on the hormonal environment within the organism .
- Combustion of Chlorinated Organic Compounds: This includes the burning of waste materials containing chlorinated compounds.
- Chemical Synthesis: TCDD may also be produced as a byproduct during the synthesis of other chlorinated compounds like 2,4,5-trichlorophenol and 2-(2,4,5-trichlorophenoxy)propionic acid .
While 2,3,7,8-tetrachlorodibenzo-p-dioxin has no beneficial applications due to its toxicity, it serves as a critical reference compound in toxicology. It is often used in research to assess the toxicity of other dioxin-like compounds and to study mechanisms of action related to environmental contaminants .
Research indicates that TCDD interacts with various biological systems:
- Gene Expression Modulation: Studies have shown that TCDD alters the expression of genes involved in detoxification processes and cellular growth regulation .
- Metabolic Pathways: TCDD influences metabolic pathways related to lipid metabolism and hormone regulation.
- Comparative Toxicology: Interaction studies often compare TCDD with other dioxins and furans to evaluate relative toxicity and mechanisms of action.
Several compounds share structural similarities with 2,3,7,8-tetrachlorodibenzo-p-dioxin. Key comparisons include:
| Compound Name | Chemical Formula | Unique Characteristics |
|---|---|---|
| 1,2,3-Trichlorodibenzo-p-dioxin | C₁₂H₃Cl₃O₂ | Less toxic than TCDD; fewer chlorine substitutions |
| 2,3-Dichlorodibenzo-p-dioxin | C₁₂H₈Cl₂O₂ | Lower bioaccumulation potential; less potent endocrine disruptor |
| Octachlorodibenzo-p-dioxin | C₁₂HCl₈O₂ | Higher degree of chlorination; more persistent but less studied |
Uniqueness of 2,3,7,8-Tetrachlorodibenzo-p-dioxin
The unique toxicity profile of 2,3,7,8-tetrachlorodibenzo-p-dioxin stems from its high affinity for the aryl hydrocarbon receptor compared to other congeners. This leads to significant alterations in gene expression and metabolic processes that are not observed with lower chlorinated dioxins . Its role as a potent promoter of carcinogenesis further distinguishes it within its class.
Purity
Physical Description
Colorless to white, crystalline solid; [NIOSH]
COLOURLESS-TO-WHITE NEEDLE-LIKE CRYSTALS.
Colorless to white, crystalline solid. [Note: Exposure may occur through contact at previously contaminated worksites.]
Color/Form
Colorless to white, crystalline solid
Colorless liquid
Needles
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Decomposes
Flash Point
Heavy Atom Count
Density
LogP
log Kow = 6.8
6.8/7.02
Decomposition
When heated to decomposition it emits toxic fumes of /hydrogen chloride/.
UV light (decomposes)
750-800 °C. Decomposes under the influence of UV light. This produces chlorine.
Appearance
Melting Point
305 °C
305-306 °C
581 °F
Storage
UNII
GHS Hazard Statements
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Use and Manufacturing
Pharmacology
MeSH Pharmacological Classification
Mechanism of Action
The Ah receptor (AhR), a soluble cytosolic protein, mediates most of the toxic effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and related environmental contaminants. The mechanism of ligand-mediated AhR activation has been, in part, elucidated. The sequence of events following the binding of the AhR/AhR nuclear translocator protein (ARNT) heterodimer to dioxin response elements has yet to be completely understood. The role of coactivator, RIP140, in the modulation of transcriptional activity of AhR/ARNT heterodimer was examined. RIP140 enhanced TCDD-mediated, dioxin response element-driven reporter gene activity in three cell lines. ...These results demonstrate that the AhR recruits coactivators that are capable of enhancing transcription and, thus, the AhR may compete with steroid receptors for a common coactivator pool.
To determine the molecular mechanisms underlying the "cross talk" between the activity of 2,3,7,8-tetra-chlorodibenzo-p-dioxin (TCDD), which binds to arylhydrocarbon receptor (AHR) and estradiol (E2)-liganded estrogen receptor (ER), ...the initial step of estrogen action, ligand binding to ER /was examined/. None of the AHR ligands tested, i.e. TCDD, benzo[a]pyrene, 3,3',4,4',5-pentachlorobiphenyl, beta-naphthoflavone, or alpha-naphthoflavone, bound to ER alpha. ...TCDD inhibited E2-activated reporter gene activity from a consensus /estrogen response element/ (ERE) and from EREs in the pS2, /progesterone receptor/ (PR), and Fos genes in transiently transfected MCF-7 human breast cancer cells. However, this inhibition was not reciprocal since E2 did not inhibit TCDD-stimulated luciferase activity from the CYP1A1 promoter in transiently transfected MCF-7 or human endometrial carcinoma HEC-1A cells.
Vapor Pressure
1.50X10-9 mm Hg at 25 °C
Vapor pressure at 25 °C: negligible
(77 °F): 0.000002 mmHg
Pictograms



Acute Toxic;Irritant;Environmental Hazard
Other CAS
Absorption Distribution and Excretion
In female guinea pigs administered a single oral dose of 2,3,7,8-TCDD only 1/2 of dose was absorbed. 22 days after dosing, fat, liver, adrenals and thymus contained 0.75, ...0.40, ...0.33, ...and 0.72% ...respectively.
... Distribution of (14)C-TCDD in the young following a single oral dose to the mother at the rate of 0.005 mg/kg was consistent with enzyme induction following a single oral dose. TCDD was found in fetuses sampled on gestation days 14, 18, or 21 but at far lower concentrations than in young examined 3, 7, 10, or 14 days after birth. Cross fostering tests indicated that TCDD was excreted in milk, and this accounted for the greater transfer to the neonate.
The liver concentration of TCDD was measured as a means of following the uptake of this chemical by the intestinal and dermal routes. Accumulation of the (radiolabelled) compound in the liver was found to provide a good and reproducible method of comparing TCDD uptake from different formulations. After oral administration of 14.7 ng TCDD using 50% ethanol as vehicle, 36.7% of the total dose was found in the liver after 24 hr. When the cmpd was administered in a mixture with soil particles, adsorption occurred and only about half of this amount was found in the liver. The liver level also decreased with increasing duration of contact between the soil and the dioxin. Adsorption onto activated carbon almost completely prevented uptake of the cmpd. Similar effects were observed after dermal application of TCDD in the various formulations. The highest liver content, 14.8% of the dose, was found after contact of the pure cmpd with the skin surface. The inhibiting effects of soil and activated carbon were even more pronounced. After incorporation of the dioxin into vaseline (a lipophilic ointment), 1.4% of the dose was found in the liver, wheras, after incorporation into polyethylene glycol 1500 (a hydrophilic ointment) containing 15% water, 14.1% was found in the liver.
For more Absorption, Distribution and Excretion (Complete) data for 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (19 total), please visit the HSDB record page.
Metabolism Metabolites
Thin layer and gas chromatographic examination of the bile of dogs which were given tritium labelled TCDD revealed the presence of several polar biotransformation products. The structure of 5 phenolic metabolites was elucidated by combined gas chromatography-mass spectrometry. A metabolic breakdown scheme for TCDD in the dog is proposed /which includes 1,3,7,8-tetrachloro-2-methoxydibenzo-p-dioxin, 2,7,8-trichloro-3-methoxydibenzo-p-dioxin, trichloro-dimethoxydibenzo-p-dioxins, tetrachloro-dimethoxy diphenylether, and 1,2-dichloro-4,5-dimethyoxybenzene/.
The in vitro metabolism of 2,3,7,8-tetrachlorodibenzo-p-dioxin in isolated rat hepatocytes /was investigated/. ... The metabolites were ... identified as 1-hydroxy-2,3,7,8-TCDD and 8-hydroxy-2,3,7-trichlorodibenzo-p-dioxin.
The major metabolite /of 2,3,7,8-TCDD in dogs/ is 1,3,7,8-tetrachloro-2-hydroxydibenzo-p-dioxin.
For more Metabolism/Metabolites (Complete) data for 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (6 total), please visit the HSDB record page.
CDDs are absorbed through oral, inhalation, and dermal routes of exposure. CDDs are carried in the plasma by serum lipids and lipoproteins, and mainly distributed in the liver and adipose tissue. CDDs are slowly metabolized to polar metabolites by the microsomal monooxygenase system. These metabolites can undergo conjugation with glucuronic acid and glutathione. They may increase the rate of their own metabolism by inducing both phase I and phase II enzymes. The major routes of excretion of CDDs are the bile and the faeces, though smaller amounts are excreted in the urine and via lactation. (L177)
Wikipedia
Biological Half Life
(14)C-labeled tetrachlorodibenzo-p-dioxin was administered by gavage to guinea pigs. Half-life for elimination was estimated to be between 22 and 43 days.
Rats were given a single oral dose of 1.0 ug of (14)C-2,3,7,8-tetrachlorodibenzo-p-dioxin (14)C-TCDD/kg/day, or repeated oral doses of 0.01, 0.1, or 1.0 ug of (14)C-TCDD/kg/day Monday through Friday for 7 weeks. Following a single oral dose of 1.0 ug of (14)C-TCDD/kg, (14)C activity could be detected only in feces, but not in urine. The half-life of (14)C activity in the body was 31 + or - 6 days ... .
Dioxins are present in milk of dairy cattle following feeding of technical grade pentachlorophenol. A dioxin concentration as high as 85 ug/kg is found in milk after feeding pentachlorophenol for 10 days at 20 mg/kg/day and then for an additional 60 days at 10 mg/kg/day. The elimination half-life of dioxin in milk is approximately 50 days.
After a single oral dose administration of (14C)-TCDD to rats, (14C) was detected in feces but not urine with a body t(1/2) = 31 +/- 6 days.
For more Biological Half-Life (Complete) data for 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (10 total), please visit the HSDB record page.
Use Classification
Hazard Classes and Categories -> Carcinogens, Teratogens
Methods of Manufacturing
Tetrachlorodibenzo-p-dioxin is formed in the distillate /as a by-product during synthesis of 2,4,5-trichlorophenol/ by condensation of 2 molecules of sodium trichlorophenate under influence of highly exothermic decomposition of sodium-2-hydroxyethanol.
TCDD can be formed by the pyrolysis at 500 °C for 5 hr of sodium alpha-(2,4,5-trichlorophenoxy)propionate.
Produced as a by-product during the manufacture of chlorinated phenols ... and phenoxyherbicides, chlorine bleaching of paper pulp and combustion of chlorine-containing waste.
2,3,7,8-Tetrachlorodibenzo-p-dioxin is produced as an unwanted contaminant during the manufacture of chlorobenzenes, chlorophenols and their derivatives such as 2,4,5-trichlorophenoxyacetic acid and 2-(2,4,5-trichlorophenoxy)propionic acid.
General Manufacturing Information
2,3,7,8-Tetrachlorodibenzodioxin ... has not been detected in products other than 2,4,5-T and fenoprop.
May be produced in the preparation of 2,4,5-trichlorophenol from 1,2,4,5- tetrachlorobenzene and sodium hydroxide
USEPA/OPP Pesticide Code: 600000
For more General Manufacturing Information (Complete) data for 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (7 total), please visit the HSDB record page.
Analytic Laboratory Methods
Method: EPA-EAD 1613; Procedure: high resolution gas chromatography/high resolution mass spectrometry; Analyte: 2,3,7,8-tetrachlorodibenzo-p-dioxin; Matrix: water, soil, sediment, sludge, and other sample matrices; Detection Limit: 10 picogram/L.
Method: EPA-OAR/OAQPS/EMAEMC OAOPS-23; Procedure: gas chromatography/mass spectrometry; Analyte: 2,3,7,8-tetrachlorodibenzo-p-dioxin; Matrix: air; Detection Limit: 0.5 ug/L.
Method: NOAA-NST 130.30; Procedure: gas chromatography mass spectrometry; Analyte: 2,3,7,8-tetrachlorodibenzo-p-dioxin; Matrix: soils/sediment; Detection Limit: 1 ng/L.
For more Analytic Laboratory Methods (Complete) data for 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (8 total), please visit the HSDB record page.
Clinical Laboratory Methods
Clean-up techniques are described for gas chromatography-mass spectrometric measurement of part per trillion levels of 2,3,7,8-tetrachlorodibenzo-p-dioxin in blood. Sensitivity of 10 part per trillion TCDD was obtained for most types of samples.
... The competition enzyme linked immunosorbtion assay is able to easily detect 0.5 ng of 2,3,7,8-tetrachlorodibenzo-p-dioxin.
An analytical method to measure 2,3,7,8-tetrachlorodibenzo-p-dioxin and other 2,3,7,8-tetrachlorodibenzo-p-dioxin isomers in human serum which uses a highly specific cleanup procedure and high-resolution gas chromatography/high resolution mass spectometry was described. The 2,3,7,8-tetrachlorodibenzo-p-dioxin is quantified by the isotope dilution technique with (13)C12-2,3,7,8-tetrachlorodibenzo-p-dioxin as the internal standard. The 1.25 part per quadrillion limit of detection for 200 g samples is more than adequate for determining 2,3,7,8-tetrachlorodibenzo-p-dioxin concentrations in human serum specimens. The method is modified for analyzing 50 g and 10 g serum samples. Analytical accuracy is demonstrated by the results obtained in analyzing spiked samples. The method is shown to be unaffected by a number of potentially interfering cmpd. For 200 g samples containing 25.8 parts per quadrillion of native 2,3,7,8-tetrachlorodibenzo-p-dioxin, a coefficient of variation of 13.0% was observed (n= 20). For 10 g from a pool fortified with 2,3,7,8-tetrachlorodibenzo-p-dioxin (1.9 parts per trillion, n= 22), a coefficient of variation of 15.5% was observed.
For more Clinical Laboratory Methods (Complete) data for 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (7 total), please visit the HSDB record page.
Storage Conditions
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
Interactions
Paw edema formation after subplantar injection of carrageenan was enhanced in rats treated with TCDD. It also enhances dextran-induced paw edema, which follows a time course different from that of carrageenan induced edema & is produced by a different mechanism.
The induction of cleft palate in C57BL/6N mice ... was used to look for potential interactions between two polychlorinated biphenyl congeners and TCDD. Both 2,3,4,5,3',4'-hexachlorobiphenyl and 2,4,5,2',4',5'-hexachlorobiphenyl are of relatively low toxic potency, but their biological properties differ. Pregnant mice were treated with TCDD and either hexachlorobiphenyl on gestation days 10 through 13, and the fetuses examined for the presence of cleft palate and renal abnormalities on gestation day 18. At a dose of TCDD which caused a low level of cleft palate, moderate hydronephrosis was observed. No renal or palatal anomalies were detected after 2,4,5,2',4',5'-hexachlorobiphenyl treatment, and the combination of this isomer with TCDD had no effect on the incidence of TCDD induced cleft palate. 2,3,4,5,3',4'-Hexachlorobiphenyl caused mild renal toxicity, but no cleft palate. However, treatment of pregnant mice with a combination of TCDD and 2,3,4,5,3',4'-hexachlorobiphenyl resulted in a 10 fold increase in the incidence of cleft palate.
Administration of 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) to 21 day old female Long Evans rats resulted in a dose dependent decrease in uterine and hepatic estrogen receptor levels. At a dose level of 80 ug/kg 2,3,7,8-TCDD, uterine and hepatic estrogen receptor levels were 54 and 41% of values observed in untreated animals. 2,3,7,8-TCDD also antagonized the estrogenicity of estradiol in the 21 day old rat. For example, administration of estradiol (15 ug/kg) resulted in a 194 and 155% increase in cytosolic and uterine estrogen receptor levels and a 42% increase in uterine wet weight 148 hr after treatment. Pretreatment of the rats with 2,3,7,8-TCDD (80 ug/kg) prior to administration of estradiol (15 ug/kg) completely blocked the estrogenic effects of estradiol. In fact, after cotreatment, the uterine and hepatic estrogen receptor levels were 51 and 54% lower than observed in the controls and the uterine wet weight was 20% lower than in the control animals.
For more Interactions (Complete) data for 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (8 total), please visit the HSDB record page.
Stability Shelf Life
Tetrachlorodibenzo-p-dioxin is stable under ordinary conditions of storage.
2,3,7,8-TCDD is considered relatively stable toward heat, acids, and alkalies.
TCDD can undergo slow photochemical and bacterial degradation. It is degraded... when exposed to UVR. It is stable in water, DMSO, 95% ethanol, and acetone.
Dates
2: Docea AO, Vassilopoulou L, Fragou D, Arsene AL, Fenga C, Kovatsi L, Petrakis D, Rakitskii VN, Nosyrev AE, Izotov BN, Golokhvast KS, Zakharenko AM, Vakis A, Tsitsimpikou C, Drakoulis N. CYP polymorphisms and pathological conditions related to chronic exposure to organochlorine pesticides. Toxicol Rep. 2017 May 26;4:335-341. doi: 10.1016/j.toxrep.2017.05.007. eCollection 2017. Review. PubMed PMID: 28959657; PubMed Central PMCID: PMC5615117.
3: Swedish Council on Health Technology Assessment. Occupational Health and Safety -- Chemical Exposure: A Systematic Review and Assessment of the Social, Medical and Ethical Aspects [Internet]. Stockholm: Swedish Council on Health Technology Assessment (SBU); 2017 Mar 28. Available from http://www.ncbi.nlm.nih.gov/books/NBK448041/ PubMed PMID: 28876751.
4: Mossanen M, Kibel AS, Goldman RH. Exploring exposure to Agent Orange and increased mortality due to bladder cancer. Urol Oncol. 2017 Nov;35(11):627-632. doi: 10.1016/j.urolonc.2017.07.030. Epub 2017 Aug 18. Review. PubMed PMID: 28826703.
5: Yao M, Hu T, Wang Y, Du Y, Hu C, Wu R. Polychlorinated biphenyls and its potential role in endometriosis. Environ Pollut. 2017 Oct;229:837-845. doi: 10.1016/j.envpol.2017.06.088. Epub 2017 Jul 31. Review. PubMed PMID: 28774553.
6: Malisch R, Denison MS, Fiedler H, Fürst P, Hoogenboom RLAP, Schaechtele A, Schrenk D, van den Berg M. Do PCDD/PCDF standard solutions used in dioxin analysis pose a risk as potentially acutely toxic to lab personnel? Chemosphere. 2017 Oct;185:489-498. doi: 10.1016/j.chemosphere.2017.07.021. Epub 2017 Jul 5. Review. PubMed PMID: 28715759.
7: Formosa R, Vassallo J. The Complex Biology of the Aryl Hydrocarbon Receptor and Its Role in the Pituitary Gland. Horm Cancer. 2017 Aug;8(4):197-210. doi: 10.1007/s12672-017-0300-y. Epub 2017 Jun 20. Review. PubMed PMID: 28634910.
8: Kolluri SK, Jin UH, Safe S. Role of the aryl hydrocarbon receptor in carcinogenesis and potential as an anti-cancer drug target. Arch Toxicol. 2017 Jul;91(7):2497-2513. doi: 10.1007/s00204-017-1981-2. Epub 2017 May 15. Review. Erratum in: Arch Toxicol. 2017 Sep;91(9):3209. PubMed PMID: 28508231.
9: Shiizaki K, Kawanishi M, Yagi T. Modulation of benzo[a]pyrene-DNA adduct formation by CYP1 inducer and inhibitor. Genes Environ. 2017 Apr 10;39:14. doi: 10.1186/s41021-017-0076-x. eCollection 2017. Review. PubMed PMID: 28405246; PubMed Central PMCID: PMC5385587.
10: Bock KW. 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)-mediated deregulation of myeloid and sebaceous gland stem/progenitor cell homeostasis. Arch Toxicol. 2017 Jun;91(6):2295-2301. doi: 10.1007/s00204-017-1965-2. Epub 2017 Apr 6. Review. PubMed PMID: 28386637.
11: Bambino K, Chu J. Zebrafish in Toxicology and Environmental Health. Curr Top Dev Biol. 2017;124:331-367. doi: 10.1016/bs.ctdb.2016.10.007. Epub 2016 Dec 21. Review. PubMed PMID: 28335863.
12: Pilsner JR, Parker M, Sergeyev O, Suvorov A. Spermatogenesis disruption by dioxins: Epigenetic reprograming and windows of susceptibility. Reprod Toxicol. 2017 Apr;69:221-229. doi: 10.1016/j.reprotox.2017.03.002. Epub 2017 Mar 7. Review. PubMed PMID: 28286111.
13: Kawajiri K, Fujii-Kuriyama Y. The aryl hydrocarbon receptor: a multifunctional chemical sensor for host defense and homeostatic maintenance. Exp Anim. 2017 May 3;66(2):75-89. doi: 10.1538/expanim.16-0092. Epub 2016 Dec 15. Review. PubMed PMID: 27980293; PubMed Central PMCID: PMC5411294.
14: Fiorito F, Santamaria R, Irace C, De Martino L, Iovane G. 2,3,7,8-tetrachlorodibenzo-p-dioxin and the viral infection. Environ Res. 2017 Feb;153:27-34. doi: 10.1016/j.envres.2016.11.004. Epub 2016 Nov 22. Review. PubMed PMID: 27883971.
15: Lopez-Echartea E, Macek T, Demnerova K, Uhlik O. Bacterial Biotransformation of Pentachlorophenol and Micropollutants Formed during Its Production Process. Int J Environ Res Public Health. 2016 Nov 17;13(11). pii: E1146. Review. PubMed PMID: 27869691; PubMed Central PMCID: PMC5129356.
16: Fracchiolla NS, Annaloro C, Guidotti F, Fattizzo B, Cortelezzi A. 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) role in hematopoiesis and in hematologic diseases: A critical review. Toxicology. 2016 Dec 30;374:60-68. doi: 10.1016/j.tox.2016.10.007. Epub 2016 Oct 17. Review. PubMed PMID: 27765685.
17: Iyer R, Aggarwal J, Iken B. A review of the Texas, USA San Jacinto Superfund site and the deposition of polychlorinated dibenzo-p-dioxins and dibenzofurans in the San Jacinto River and Houston Ship Channel. Environ Sci Pollut Res Int. 2016 Dec;23(23):23321-23338. Epub 2016 Sep 24. Review. PubMed PMID: 27662860.
18: van den Berg M, Kypke K, Kotz A, Tritscher A, Lee SY, Magulova K, Fiedler H, Malisch R. WHO/UNEP global surveys of PCDDs, PCDFs, PCBs and DDTs in human milk and benefit-risk evaluation of breastfeeding. Arch Toxicol. 2017 Jan;91(1):83-96. doi: 10.1007/s00204-016-1802-z. Epub 2016 Jul 20. Review. PubMed PMID: 27438348; PubMed Central PMCID: PMC5225187.
19: Hankinson O. The role of AHR-inducible cytochrome P450s in metabolism of polyunsaturated fatty acids. Drug Metab Rev. 2016 Aug;48(3):342-50. doi: 10.1080/03602532.2016.1197240. Epub 2016 Jun 30. Review. PubMed PMID: 27358009; PubMed Central PMCID: PMC5026385.
20: Bock KW. From dioxin toxicity to putative physiologic functions of the human Ah receptor in homeostasis of stem/progenitor cells. Biochem Pharmacol. 2017 Jan 1;123:1-7. doi: 10.1016/j.bcp.2016.06.015. Epub 2016 Jun 25. Review. PubMed PMID: 27349986.
